(8-Chloro-1-naphthylthio)acetic acid

Description

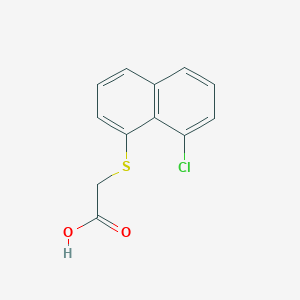

Structure

2D Structure

Properties

IUPAC Name |

2-(8-chloronaphthalen-1-yl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2S/c13-9-5-1-3-8-4-2-6-10(12(8)9)16-7-11(14)15/h1-6H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNAGQJVWAFQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)SCC(=O)O)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156029 | |

| Record name | (8-Chloro-1-naphthylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-94-2 | |

| Record name | 2-[(8-Chloro-1-naphthalenyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (8-Chloro-1-naphthylthio)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8-Chloro-1-naphthylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8-chloro-1-naphthylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (8-CHLORO-1-NAPHTHYLTHIO)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/876R49VV2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(8-Chloro-1-naphthylthio)acetic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8-Chloro-1-naphthylthio)acetic acid, with the CAS number 129-94-2, is a halogenated aromatic thioether carboxylic acid. This document provides a detailed overview of its chemical structure, predicted physicochemical properties, and postulated methodologies for its synthesis and characterization. Due to a notable absence of specific experimental data in publicly accessible scientific literature, this guide leverages established chemical principles and data from structurally analogous compounds to provide a predictive yet comprehensive resource. It is intended to serve as a foundational reference for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development who may have an interest in this and related molecules. This guide also explores potential, though currently unevaluated, biological activities based on the known pharmacology of related naphthyl and thioacetic acid derivatives.

Chemical Structure and Identification

This compound is characterized by a naphthalene ring system substituted with a chlorine atom at the 8-position and a carboxymethylthio group at the 1-position.

Systematic IUPAC Name: 2-((8-chloronaphthalen-1-yl)thio)acetic acid

Alternative Names: [(8-Chloronaphthalen-1-yl)sulfanyl]acetic acid[1]

Molecular Formula: C₁₂H₉ClO₂S[2]

Molecular Weight: 252.72 g/mol [2]

Chemical Structure:

References

Synthesis of (8-Chloro-1-naphthylthio)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed synthetic pathway for (8-Chloro-1-naphthylthio)acetic acid. The synthesis is presented as a two-step process, commencing with the reduction of a commercially available starting material followed by an S-alkylation reaction. The methodologies provided are based on established and reliable chemical transformations for analogous compounds, offering a solid foundation for the successful synthesis of the target molecule.

I. Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step reaction sequence. The first step involves the reduction of 8-chloro-1-naphthalenesulfonyl chloride to the corresponding thiol, 8-chloro-1-naphthalenethiol. The subsequent step is the S-alkylation of this thiol with chloroacetic acid under basic conditions to yield the final product.

Caption: Proposed two-step synthesis of this compound.

II. Experimental Protocols

The following protocols are detailed methodologies for the proposed synthesis.

Step 1: Synthesis of 8-Chloro-1-naphthalenethiol

This procedure details the reduction of 8-chloro-1-naphthalenesulfonyl chloride to 8-chloro-1-naphthalenethiol using tin(II) chloride and hydrochloric acid. This is a common and effective method for the reduction of aromatic sulfonyl chlorides to the corresponding thiols.

Experimental Workflow:

Caption: Workflow for the synthesis of 8-Chloro-1-naphthalenethiol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 8-Chloro-1-naphthalenesulfonyl chloride | 261.12 |

| Tin(II) chloride dihydrate (SnCl₂) | 225.63 |

| Concentrated Hydrochloric acid (HCl) | 36.46 |

| Glacial Acetic Acid | 60.05 |

| Diethyl ether | 74.12 |

| Sodium sulfate (anhydrous) | 142.04 |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-chloro-1-naphthalenesulfonyl chloride (1.0 eq) in glacial acetic acid.

-

Prepare a solution of tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated hydrochloric acid.

-

Slowly add the tin(II) chloride solution to the solution of the sulfonyl chloride.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

-

Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water, followed by a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 8-chloro-1-naphthalenethiol.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 2: Synthesis of this compound

This step involves the S-alkylation of the synthesized 8-chloro-1-naphthalenethiol with chloroacetic acid in the presence of a base, analogous to the Williamson ether synthesis.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 8-Chloro-1-naphthalenethiol | 194.68 |

| Chloroacetic acid | 94.50 |

| Sodium hydroxide (NaOH) | 40.00 |

| Hydrochloric acid (dilute) | 36.46 |

| Ethanol | 46.07 |

Procedure:

-

In a round-bottom flask, dissolve 8-chloro-1-naphthalenethiol (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).

-

In a separate beaker, dissolve chloroacetic acid (1.1 eq) in water.

-

Add the chloroacetic acid solution to the solution of the thiolate.

-

Heat the reaction mixture at 90-100 °C for 1-2 hours.

-

Monitor the reaction by TLC until the starting thiol is no longer present.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture by the slow addition of dilute hydrochloric acid until the pH is acidic, which will cause the product to precipitate.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Recrystallize the crude this compound from a suitable solvent, such as an ethanol/water mixture, to obtain the purified product.

III. Data Presentation

As this is a proposed synthesis, experimental data should be meticulously recorded. The following tables provide a template for organizing the quantitative data obtained during the synthesis.

Table 1: Reactant and Product Data for Step 1 (Synthesis of 8-Chloro-1-naphthalenethiol)

| Compound | Molar Mass ( g/mol ) | Mass (g) | Moles (mol) | Molar Eq. |

| 8-Chloro-1-naphthalenesulfonyl chloride | 261.12 | 1.0 | ||

| Tin(II) chloride dihydrate | 225.63 | |||

| Product: 8-Chloro-1-naphthalenethiol | 194.68 | |||

| Theoretical Yield (g) | ||||

| Actual Yield (g) | ||||

| Percent Yield (%) | ||||

| Melting Point (°C) |

Table 2: Reactant and Product Data for Step 2 (Synthesis of this compound)

| Compound | Molar Mass ( g/mol ) | Mass (g) | Moles (mol) | Molar Eq. |

| 8-Chloro-1-naphthalenethiol | 194.68 | 1.0 | ||

| Chloroacetic acid | 94.50 | 1.1 | ||

| Sodium hydroxide | 40.00 | 2.2 | ||

| Product: this compound | 252.71 | |||

| Theoretical Yield (g) | ||||

| Actual Yield (g) | ||||

| Percent Yield (%) | ||||

| Melting Point (°C) |

IV. Conclusion

This technical guide provides a comprehensive and detailed proposed pathway for the synthesis of this compound. By following the outlined experimental protocols, which are based on well-established chemical principles, researchers should be able to successfully synthesize the target molecule. Careful execution of the experimental procedures and diligent recording of all quantitative data are crucial for the successful and reproducible synthesis of this compound. Further optimization of reaction conditions may be necessary to maximize yields.

Mechanism of Action of (8-Chloro-1-naphthylthio)acetic Acid as a Synthetic Auxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8-Chloro-1-naphthylthio)acetic acid is a synthetic compound structurally related to the naphthalene class of auxins. While specific research on this particular molecule is not extensively available in peer-reviewed literature, its mechanism of action can be inferred from the well-established principles of synthetic auxin activity and structure-activity relationship studies of related compounds. This guide delineates the putative mechanism of action of this compound as a synthetic auxin, detailing its interaction with the core auxin signaling components. This document provides hypothetical quantitative data, detailed experimental protocols for its characterization, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to Synthetic Auxins and the Auxin Signaling Pathway

Auxins are a class of plant hormones that play a crucial role in virtually every aspect of plant growth and development. Synthetic auxins are exogenous molecules that mimic the effects of the primary native auxin, indole-3-acetic acid (IAA). These synthetic compounds, including this compound, are thought to exert their biological effects by co-opting the plant's natural auxin perception and signaling machinery.

The canonical auxin signaling pathway is a short and elegant cascade involving three main protein families:

-

TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins: These are F-box proteins that function as the auxin co-receptors.

-

Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins: These are transcriptional repressors that inhibit the activity of auxin response factors.

-

AUXIN RESPONSE FACTOR (ARF) transcription factors: These proteins bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes, thereby regulating their transcription.

In the absence of auxin, Aux/IAA proteins heterodimerize with ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and the degron motif (domain II) of an Aux/IAA protein. This interaction leads to the polyubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the expression of target genes, ultimately leading to a physiological response.

Postulated Mechanism of Action of this compound

Based on its structural features—a naphthalene ring, a chloro-substituent, and an acetic acid side chain—this compound is predicted to function as a synthetic auxin by directly engaging the core auxin signaling pathway.

2.1. Binding to the TIR1/AFB Co-receptor Complex

This compound is expected to bind to the auxin-binding pocket of the TIR1/AFB F-box protein. The naphthalene ring likely provides the necessary structural scaffold for interaction, while the chloro- and thioacetic acid moieties would influence its binding affinity and specificity for different members of the TIR1/AFB family. The presence of a halogen at certain positions on the aromatic ring has been shown to be important for auxinic activity[1][2]. The formation of a stable ternary complex between this compound, a TIR1/AFB protein, and an Aux/IAA protein is the critical initiating step.

2.2. Promotion of Aux/IAA Protein Degradation

By stabilizing the TIR1/AFB-Aux/IAA interaction, this compound is predicted to enhance the ubiquitination and subsequent proteasomal degradation of Aux/IAA repressor proteins. The rate of degradation of different Aux/IAA proteins can vary depending on the specific synthetic auxin and the TIR1/AFB receptor involved, contributing to the diverse physiological responses elicited by different auxins[3].

2.3. Induction of Auxin-Responsive Gene Expression

The degradation of Aux/IAA repressors will lead to the de-repression of ARF transcription factors. These ARFs can then bind to AuxREs in the promoters of early auxin-responsive genes, such as members of the Aux/IAA, GH3, and SAUR gene families, leading to their transcriptional activation or repression. The resulting changes in the transcriptome are responsible for the physiological effects associated with auxin activity, such as cell elongation, division, and differentiation.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for this compound, based on typical values observed for active synthetic auxins. These values would need to be determined experimentally.

Table 1: Binding Affinity of this compound to TIR1/AFB-Aux/IAA Co-receptor Complexes

| TIR1/AFB-Aux/IAA Complex | Dissociation Constant (Kd) [nM] |

| TIR1-IAA7 | 25 ± 5 |

| AFB2-IAA7 | 40 ± 8 |

| AFB5-IAA7 | 15 ± 3 |

| TIR1-IAA3 | 60 ± 12 |

This table illustrates the potential for differential binding affinities to various co-receptor complexes, a key determinant of auxin specificity.

Table 2: Effect of this compound on the Half-life of Aux/IAA Proteins

| Aux/IAA Protein | Treatment | Half-life (t1/2) [min] |

| IAA7-LUC | Mock | 20 ± 4 |

| IAA7-LUC | 1 µM this compound | 8 ± 2 |

| IAA3-LUC | Mock | 25 ± 5 |

| IAA3-LUC | 1 µM this compound | 15 ± 3 |

This table demonstrates the expected acceleration of Aux/IAA protein degradation upon treatment with the synthetic auxin.

Table 3: Relative Gene Expression of Auxin-Responsive Genes in Response to this compound

| Gene | Treatment (1 hour) | Fold Change (vs. Mock) |

| IAA1 | 1 µM this compound | 15.2 ± 2.5 |

| GH3.3 | 1 µM this compound | 10.8 ± 1.9 |

| SAUR19 | 1 µM this compound | 25.4 ± 4.1 |

This table shows the anticipated upregulation of early auxin-responsive genes following treatment.

Experimental Protocols

4.1. In Vitro TIR1/AFB-Aux/IAA Co-receptor Binding Assay (Surface Plasmon Resonance)

This protocol describes the use of Surface Plasmon Resonance (SPR) to measure the binding affinity of this compound to the TIR1/AFB-Aux/IAA co-receptor complex.

Materials:

-

BIAcore instrument (or similar SPR system)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine-HCl)

-

Recombinant purified His-tagged TIR1/AFB and GST-tagged Aux/IAA proteins

-

This compound stock solution (in DMSO)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

-

Protein Immobilization:

-

Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the GST-Aux/IAA protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

-

Deactivate the remaining active esters with 1 M ethanolamine-HCl.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the His-tagged TIR1/AFB protein in running buffer.

-

For each TIR1/AFB concentration, prepare two samples: one with a constant concentration of this compound and one with the equivalent concentration of DMSO (vehicle control).

-

Inject the samples sequentially over the sensor chip surface, starting with the lowest concentration.

-

Monitor the association and dissociation phases.

-

After each injection, regenerate the sensor surface with the regeneration solution.

-

-

Data Analysis:

-

Subtract the response of the vehicle control from the response of the this compound-containing sample.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants.

-

Calculate the equilibrium dissociation constant (Kd) as kd/ka.

-

4.2. Cell-Free Aux/IAA Degradation Assay

This protocol describes a method to monitor the degradation of an Aux/IAA protein in a plant cell extract in the presence of this compound.

Materials:

-

Arabidopsis thaliana cell culture or seedlings

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 10% glycerol, 1% Triton X-100, protease inhibitor cocktail)

-

Recombinant His-tagged Aux/IAA protein

-

ATP regeneration system (ATP, creatine phosphate, creatine phosphokinase)

-

This compound stock solution (in DMSO)

-

Anti-His antibody

-

SDS-PAGE and western blotting reagents

Procedure:

-

Protein Extract Preparation:

-

Grind plant tissue in liquid nitrogen and resuspend in ice-cold extraction buffer.

-

Centrifuge at high speed at 4°C to pellet cell debris.

-

Collect the supernatant (cell extract).

-

-

Degradation Reaction:

-

Set up reactions containing cell extract, the ATP regeneration system, and the recombinant His-Aux/IAA protein.

-

Add this compound to the desired final concentration (and a DMSO control).

-

Incubate the reactions at room temperature.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-His antibody to detect the His-Aux/IAA protein.

-

Quantify the band intensity at each time point.

-

Calculate the half-life of the Aux/IAA protein in the presence and absence of this compound.

-

4.3. Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression

This protocol details the measurement of changes in the transcript levels of auxin-responsive genes in response to this compound.

Materials:

-

Arabidopsis thaliana seedlings

-

This compound treatment solution

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for target and reference genes

-

qRT-PCR instrument

Procedure:

-

Plant Treatment and Sample Collection:

-

Grow Arabidopsis seedlings under standard conditions.

-

Treat the seedlings with a solution containing this compound or a mock solution.

-

After the desired treatment time (e.g., 1 hour), harvest the seedlings and immediately freeze them in liquid nitrogen.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the frozen seedlings using an RNA extraction kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

-

-

qRT-PCR:

-

Prepare the qPCR reactions containing SYBR Green master mix, cDNA, and gene-specific primers for the target auxin-responsive genes and a stable reference gene (e.g., ACTIN2).

-

Run the qPCR reactions in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Calculate the fold change in gene expression in the treated samples compared to the mock-treated samples.

-

Visualizations

Figure 1. Postulated signaling pathway of this compound.

Figure 2. Experimental workflow for the in vitro TIR1/AFB-Aux/IAA binding assay.

Conclusion

This compound, by virtue of its chemical structure, is anticipated to function as a synthetic auxin. Its mechanism of action is likely to follow the canonical auxin signaling pathway, involving direct binding to the TIR1/AFB co-receptor, promotion of Aux/IAA repressor degradation, and subsequent modulation of auxin-responsive gene expression. The specific biological activity and potency of this compound will be determined by its unique binding affinities for different TIR1/AFB-Aux/IAA co-receptor complexes. The experimental protocols provided in this guide offer a robust framework for the detailed characterization of this compound and other novel synthetic auxin candidates. Further research is required to validate these hypotheses and to fully elucidate the specific molecular interactions and physiological consequences of this compound in plants.

References

- 1. research-portal.uu.nl [research-portal.uu.nl]

- 2. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Synthetic Approach Reveals Extensive Tunability of Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of (8-Chloro-1-naphthylthio)acetic acid in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8-Chloro-1-naphthylthio)acetic acid is a synthetic organic compound with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, pharmacokinetic studies, and ensuring product efficacy and safety. This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of this compound. It details experimental protocols for determining solubility in various solvents and for conducting forced degradation studies under different stress conditions. The information is presented to aid researchers in designing and executing robust studies to characterize this molecule.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The following section outlines the experimental protocol for determining the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the well-established shake-flask method.[1]

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspensions are allowed to settle. The supernatant is then carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).

Data Presentation: Hypothetical Solubility Data

The following table summarizes hypothetical solubility data for this compound in various solvents at two different temperatures.

| Solvent | Temperature (°C) | Hypothetical Solubility (mg/mL) |

| Water | 25 | < 0.1 |

| Water | 37 | < 0.1 |

| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | 0.5 |

| Phosphate Buffered Saline (PBS) pH 7.4 | 37 | 0.8 |

| Methanol | 25 | 50 |

| Methanol | 37 | 75 |

| Ethanol | 25 | 35 |

| Ethanol | 37 | 52 |

| Acetone | 25 | 120 |

| Acetone | 37 | 150 |

| Acetonitrile | 25 | 45 |

| Acetonitrile | 37 | 60 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 200 |

| Dimethyl Sulfoxide (DMSO) | 37 | > 200 |

Experimental Workflow for Solubility Determination

Stability Profile

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2] This section outlines the protocols for stress testing of this compound.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are typically performed by subjecting a solution of the compound (e.g., 1 mg/mL in a suitable solvent) to various stress conditions.[3]

-

Hydrolytic Degradation:

-

Acidic Conditions: The compound is dissolved in 0.1 M HCl and heated (e.g., 60°C) for a specified period.

-

Basic Conditions: The compound is dissolved in 0.1 M NaOH and heated (e.g., 60°C) for a specified period.

-

Neutral Conditions: The compound is dissolved in water and heated (e.g., 60°C).

-

-

Oxidative Degradation: The compound is treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80°C) in a stability chamber.

-

Photolytic Degradation: The compound (in solid state and in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

Samples are collected at various time points and analyzed by a stability-indicating HPLC method to determine the extent of degradation and to identify any degradation products.

Data Presentation: Hypothetical Forced Degradation Data

The following table summarizes the hypothetical outcomes of forced degradation studies on this compound.

| Stress Condition | Duration | Hypothetical % Degradation | Major Degradation Products |

| 0.1 M HCl (60°C) | 24 hours | 15% | Hydrolysis of thioether linkage |

| 0.1 M NaOH (60°C) | 8 hours | 25% | Hydrolysis of thioether linkage, potential naphthol formation |

| Water (60°C) | 48 hours | < 5% | Minor hydrolysis products |

| 3% H₂O₂ (RT) | 24 hours | 30% | Sulfoxide and/or sulfone formation |

| Dry Heat (80°C) | 7 days | < 2% | No significant degradation |

| Photostability (ICH Q1B) | - | 10% | Photodegradation products (unidentified) |

Logical Flow for Forced Degradation Studies

Conclusion

References

(8-Chloro-1-naphthylthio)acetic Acid: An In-depth Technical Guide on its Core Discovery and Historical Research

Introduction

(8-Chloro-1-naphthylthio)acetic acid, with the chemical formula C₁₂H₉ClO₂S, belongs to the class of arylthioacetic acids. This class of compounds has been a subject of interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The core structure features a naphthalene ring system, which is a bicyclic aromatic hydrocarbon known to be a constituent of various biologically active molecules. The presence of a chloro group at the 8-position and a thioacetic acid moiety at the 1-position of the naphthalene ring are key structural features that are expected to influence its physicochemical properties and biological interactions.

This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, drawing parallels from closely related and well-documented compounds.

Physicochemical Properties

While specific experimentally determined data for this compound is limited, its general properties can be inferred from its structure.

| Property | Predicted/Inferred Value | Source/Basis |

| Molecular Formula | C₁₂H₉ClO₂S | |

| Molecular Weight | 252.72 g/mol | |

| Appearance | Likely a solid at room temperature | General property of similar organic acids |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | Polarity of the molecule |

| pKa | Estimated to be in the range of 3-5 | Acidity of the carboxylic acid group |

Historical Research Context: Arylthioacetic Acids

Research into arylthioacetic acids and their derivatives has a long history, with initial interest often stemming from their potential as plant growth regulators, similar to auxins. Over time, the focus expanded to their pharmacological potential, including anti-inflammatory, lipid-lowering, and antimicrobial activities. The synthesis and biological evaluation of various substituted arylthioacetic acids have been a continuous effort in the field of medicinal chemistry to explore structure-activity relationships (SAR).

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be proposed based on established chemical reactions for analogous compounds.

Proposed Synthetic Pathway

A common method for the synthesis of arylthioacetic acids involves the reaction of a thiol with a haloacetic acid or its ester, followed by hydrolysis.

dot

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

Objective: To synthesize this compound.

Materials:

-

8-Chloro-1-naphthalenethiol

-

Sodium chloroacetate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Water, deionized

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

pH meter or pH paper

-

Filtration apparatus

Procedure:

-

Preparation of Sodium 8-Chloro-1-naphthalenethiolate:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve a known molar equivalent of 8-Chloro-1-naphthalenethiol in ethanol.

-

To this solution, add one molar equivalent of sodium hydroxide dissolved in a minimal amount of water.

-

Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium thiolate salt.

-

-

Nucleophilic Substitution Reaction:

-

To the freshly prepared sodium 8-Chloro-1-naphthalenethiolate solution, add a solution of 1.1 molar equivalents of sodium chloroacetate dissolved in water.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water.

-

Acidify the solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water to remove any inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Dry the purified crystals under vacuum to obtain the final product.

-

-

Characterization:

-

The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the purified compound should also be determined.

-

Potential Biological Activity and Signaling Pathways (Hypothetical)

Based on the activities of structurally related naphthalene derivatives, this compound could potentially interact with various biological targets. Naphthalene-based compounds have been explored for their roles in metabolic regulation, inflammation, and cellular proliferation.

Hypothetical Signaling Pathway Involvement

Given the structural motifs, one could hypothesize its interaction with pathways regulated by nuclear receptors or enzymes involved in lipid metabolism. For instance, some arylthioacetic acids are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs).

dot

Caption: Hypothetical interaction with a nuclear receptor pathway.

Experimental Workflow for Biological Evaluation (Illustrative)

To investigate the potential biological activities of this compound, a systematic experimental workflow would be necessary.

dot

Caption: Workflow for evaluating biological activity.

Conclusion and Future Directions

This compound represents an under-investigated chemical entity within the broader class of arylthioacetic acids. While its specific history and biological profile remain to be elucidated, its structure suggests potential for interesting pharmacological activities. Future research should focus on its definitive synthesis and characterization, followed by a comprehensive biological screening to identify and validate its potential therapeutic applications. The illustrative protocols and hypothetical pathways provided in this guide offer a starting point for such investigations. It is imperative for researchers to conduct thorough literature reviews for any new findings that may emerge subsequent to the publication of this document.

A Technical Guide to the Spectroscopic Characterization of (8-Chloro-1-naphthylthio)acetic Acid

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to the characterization of (8-Chloro-1-naphthylthio)acetic acid.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the following data has been predicted.[1]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 253.00845 |

| [M+Na]⁺ | 274.99039 |

| [M-H]⁻ | 250.99389 |

| [M+NH₄]⁺ | 270.03499 |

| [M+K]⁺ | 290.96433 |

| [M]⁺ | 252.00062 |

| Data sourced from PubChem CID 67219.[1][2] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation. The following table presents typical IR absorption bands for 1-naphthaleneacetic acid, which are expected to be similar for this compound, with the addition of characteristic C-Cl stretching frequencies.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3050-2850 | O-H Stretch | Carboxylic Acid |

| 1700 | C=O Stretch | Carboxylic Acid |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1300-1200 | C-O Stretch | Carboxylic Acid |

| 900-675 | C-H Bending | Aromatic Ring |

| 800-600 | C-Cl Stretch | Aryl Halide |

| Illustrative data based on the known spectrum of 1-naphthaleneacetic acid.[3][4][5][6][7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data for 1-naphthaleneacetic acid.

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet | 1H | -COOH |

| ~8.0-7.2 | Multiplet | 6H | Ar-H |

| ~4.0 | Singlet | 2H | -S-CH₂- |

| Illustrative data based on the known spectrum of 1-naphthaleneacetic acid.[8][9] |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| ~175 | -COOH |

| ~135-120 | Ar-C |

| ~35 | -S-CH₂- |

| Illustrative data based on the known spectrum of 1-naphthaleneacetic acid.[10] |

Experimental Protocols

Mass Spectrometry (MS)

A sample of this compound would be introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).[11][12][13][14] Ionization can be achieved using techniques such as electrospray ionization (ESI) or electron impact (EI).[12][13] The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.[12][13][15]

Infrared (IR) Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[16][17][18][19][20] A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.[4][5][6] Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The instrument passes a beam of infrared light through the sample and measures the amount of light that is absorbed at each wavelength.[16][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For NMR analysis, a small amount of the compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[21][22] The sample is then placed in the strong magnetic field of the NMR spectrometer.[22][23] Radiofrequency pulses are applied to the sample, and the resulting signals (free induction decay) are detected and converted into a spectrum by Fourier transformation.[22][23][24]

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic methods described.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. PubChemLite - this compound (C12H9ClO2S) [pubchemlite.lcsb.uni.lu]

- 2. SID 87558845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Naphthaleneacetic acid(86-87-3) IR Spectrum [chemicalbook.com]

- 4. 1-Naphthaleneacetic acid [webbook.nist.gov]

- 5. 1-Naphthaleneacetic acid [webbook.nist.gov]

- 6. 1-Naphthaleneacetic acid [webbook.nist.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Page loading... [wap.guidechem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 1-Naphthaleneacetic acid(86-87-3) 13C NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fiveable.me [fiveable.me]

- 15. quora.com [quora.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. web.mit.edu [web.mit.edu]

- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 20. mse.washington.edu [mse.washington.edu]

- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. LabXchange [labxchange.org]

- 23. organicchemistrydata.org [organicchemistrydata.org]

- 24. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Potential Biological Activity of (8-Chloro-1-naphthylthio)acetic Acid in Plant Systems

Disclaimer: As of the compilation of this document, there is no publicly available scientific literature detailing the specific biological activity of (8-Chloro-1-naphthylthio)acetic acid in plant systems. This guide, therefore, provides a comprehensive overview based on the well-documented activities of structurally analogous compounds, namely synthetic auxins like 1-naphthaleneacetic acid (NAA), other naphthalene derivatives, and halogenated aromatic compounds. The experimental protocols and potential signaling pathways described herein are presented as a robust framework for the future investigation of this novel compound.

Introduction: Hypothesized Auxin-Like Activity

This compound is a synthetic organic molecule that shares structural similarities with the naphthalene class of plant growth regulators. Specifically, it possesses the naphthalene core structure and an acetic acid side chain, which are characteristic features of the potent synthetic auxin, 1-naphthaleneacetic acid (NAA). The presence of a chlorine atom at the 8-position and a thioether linkage suggests that this compound may exhibit unique biological activities, potentially modulating its uptake, transport, metabolism, and interaction with auxin receptors within the plant.

Based on its structural resemblance to NAA, it is hypothesized that this compound will demonstrate auxin-like properties. Auxins are a class of plant hormones that play a critical role in regulating numerous aspects of plant growth and development, including:

-

Cell Elongation and Division: Auxins stimulate the elongation of cells, particularly in stems and coleoptiles, and are involved in cell division and differentiation.

-

Apical Dominance: The growing apical bud inhibits the growth of lateral buds, a phenomenon controlled by auxin produced at the apex.[1]

-

Root Formation: Auxins are widely used to promote the formation of adventitious roots in stem cuttings.[1]

-

Tropisms: Auxins mediate plant responses to environmental stimuli such as light (phototropism) and gravity (gravitropism).

-

Fruit Development: They are involved in fruit set and growth and can be used to induce parthenocarpy (fruit development without fertilization).[1]

The introduction of a chloro-substituent may enhance the molecule's stability and biological activity, a strategy observed in the development of other synthetic auxins and pesticides.[2] This guide will explore the potential biological effects of this compound, provide detailed protocols for its evaluation, and illustrate the signaling pathways through which it might exert its effects.

Quantitative Data from Structurally Related Compounds

To predict the potential efficacy of this compound, it is useful to examine quantitative data from studies on analogous compounds. The following tables summarize the biological activities of 1-naphthaleneacetic acid (NAA) and its derivatives in various plant systems.

Table 1: Comparative Growth Responses of Naphthalene Acetic Acid (NAA) and Naphthalene Acetamide

| Plant System | Compound | Concentration | Observed Effect | Reference |

| Pea Stem Curvature Test | Naphthalene Acetic Acid | 1 mg/L | Positive curvature | [3] |

| Naphthalene Acetamide | - | Positive curvature | [3] | |

| Avena Coleoptile Curvature Test | Naphthalene Acetic Acid | 250 µg/L | Positive curvature | [3] |

| Naphthalene Acetamide | 250 µg/L | No curvature in agar block test | [3] | |

| Bean Plants (Spray Application) | Naphthalene Acetic Acid | High Concentration | Inhibition of terminal bud development | [3] |

| Naphthalene Acetamide | High Concentration | Inhibition of terminal bud development | [3] | |

| Naphthalene Acetic Acid | - | Ineffective in stimulating root growth | [3] | |

| Naphthalene Acetamide | - | Stimulated root growth over control | [3] |

Table 2: Effect of Chloro-Substituted Naphthyl Acetic Acid Ethyl Esters on Sunflower Seedling Growth

| Compound | Concentration | Root Length (cm) | Shoot Length (cm) | Chlorophyll Content | Fresh Biomass (g) | Dry Biomass (g) | Reference |

| Control | - | 4.5 ± 0.3 | 6.2 ± 0.4 | 1.2 ± 0.1 | 0.5 ± 0.05 | 0.05 ± 0.01 | [2] |

| NAA | 1 µM | 5.8 ± 0.5 | 7.5 ± 0.6 | 1.5 ± 0.2 | 0.7 ± 0.06 | 0.07 ± 0.01 | [2] |

| Ethyl Ester 1 (para-chloro) | 1 µM | 6.5 ± 0.6 | 8.2 ± 0.7 | 1.7 ± 0.2 | 0.8 ± 0.07 | 0.08 ± 0.01 | [2] |

| Ethyl Ester 2 (ortho-chloro) | 1 µM | 6.8 ± 0.7 | 8.5 ± 0.8 | 1.8 ± 0.2 | 0.9 ± 0.08 | 0.09 ± 0.01 | [2] |

Note: Data are presented as illustrative examples from the cited literature and may have been adapted for clarity.

Experimental Protocols for Assessing Auxin-like Activity

The following are detailed methodologies for key bioassays used to quantify auxin activity. These protocols can be directly adapted to test the biological effects of this compound.

This classic bioassay measures the ability of a substance to stimulate cell elongation in the coleoptiles of oat (Avena sativa) seedlings.

Materials:

-

Oat (Avena sativa) seeds

-

Petri dishes, filter paper

-

Test tubes or small beakers

-

Phosphate buffer (e.g., 10 mM, pH 6.0) with 2% sucrose

-

This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol, then diluted)

-

Indole-3-acetic acid (IAA) as a positive control

-

A dissecting microscope, ruler with millimeter markings, and a sharp razor blade

-

Growth chamber or incubator set to 25°C in complete darkness

Procedure:

-

Seed Germination: Soak oat seeds in water for 2 hours. Place them on moist filter paper in Petri dishes and germinate in complete darkness at 25°C for approximately 72 hours. For the final 8-12 hours, expose the seedlings to red light to inhibit mesocotyl elongation.

-

Coleoptile Excision: When the coleoptiles are 20-30 mm long, perform all subsequent steps under a dim green safelight. Using a razor blade, excise the apical 3-4 mm of each coleoptile to remove the endogenous auxin source. Then, cut a 10 mm sub-apical segment from the remaining coleoptile.

-

Incubation: Prepare a dilution series of this compound and IAA (e.g., 0, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵ M) in the phosphate-sucrose buffer. Distribute 5-10 ml of each test solution into labeled test tubes. Randomly select 5-10 coleoptile segments and place them in each tube.

-

Measurement: Incubate the tubes on a rotator in the dark at 25°C for 18-24 hours. After incubation, remove the segments and measure their final length to the nearest 0.5 mm.

-

Data Analysis: Calculate the average elongation for each concentration. Plot a dose-response curve with concentration on the x-axis (log scale) and the increase in length (final length - 10 mm) on the y-axis. Compare the activity of the test compound to that of IAA.

This assay quantifies the ability of a compound to induce the formation of adventitious roots from non-root tissue, a hallmark of auxin activity. Arabidopsis thaliana is an excellent model system for this purpose.

Materials:

-

Arabidopsis thaliana seeds (wild-type, e.g., Col-0)

-

Murashige and Skoog (MS) medium including vitamins

-

Sucrose, Agar, MES buffer

-

Petri dishes (100 mm)

-

This compound stock solution

-

1-Naphthaleneacetic acid (NAA) as a positive control

-

Stereomicroscope

-

Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark)

Procedure:

-

Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol for 1 min, followed by 50% bleach with Tween-20 for 5 min, and rinse 3-5 times with sterile water). Plate the seeds on MS medium containing 1% sucrose and 0.8% agar.

-

Stratification and Germination: Store the plates at 4°C in the dark for 2-3 days (stratification) to synchronize germination. Transfer the plates to a growth chamber and grow the seedlings vertically for 5-7 days.

-

Explant Preparation and Treatment: Prepare rooting medium by supplementing MS agar with a dilution series of this compound and NAA (e.g., 0, 0.1, 1, 10 µM). Carefully excise the cotyledons and the entire root system from the seedlings, leaving the hypocotyl-shoot junction intact. Transfer these explants to the rooting medium plates.

-

Incubation and Observation: Seal the plates and incubate them in the growth chamber for 7-14 days.

-

Data Collection: Using a stereomicroscope, count the number of adventitious roots that have emerged from the base of the hypocotyl for each explant.

-

Data Analysis: Calculate the average number of adventitious roots per explant for each treatment. Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Potential Signaling Pathways

Synthetic auxins typically function by hijacking the plant's natural auxin perception and signaling machinery. The primary, or canonical, auxin signaling pathway is a well-characterized transcriptional regulation system.[4][5][6]

Canonical Auxin Signaling: At low auxin concentrations, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors. They bind to AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing them from activating the expression of auxin-responsive genes.[4][5]

When auxin concentrations increase, the hormone acts as a "molecular glue," facilitating the interaction between the Aux/IAA repressors and the F-box protein component of an SCF-type E3 ubiquitin ligase complex, specifically the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) co-receptors.[4][5][7] This binding event targets the Aux/IAA protein for polyubiquitination and subsequent degradation by the 26S proteasome.[4][7]

The degradation of the Aux/IAA repressor frees the ARF transcription factor, which can then bind to Auxin Response Elements (AREs) in the promoters of target genes, leading to their transcription and initiating downstream physiological responses.[5][8] It is highly probable that this compound, if active, would initiate a response through this core pathway.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of This compound strongly suggests it has the potential to act as a potent plant growth regulator with auxin-like activity. Its naphthalene core and acetic acid side chain are hallmarks of synthetic auxins, and the chloro-substitution could enhance its biological efficacy and stability.

The hypothesized activities, including the promotion of cell elongation and adventitious rooting, can be rigorously tested using the standardized bioassays detailed in this guide. Should the compound prove to be active, it is likely to function through the conserved canonical auxin signaling pathway by mediating the degradation of Aux/IAA transcriptional repressors.

This technical guide provides a foundational framework for researchers and drug development professionals to initiate a systematic investigation into the biological activities of this compound. The proposed experimental designs and pathway analyses will be crucial in elucidating its precise role and potential applications in agriculture and horticulture.

References

- 1. ncert.nic.in [ncert.nic.in]

- 2. pjoes.com [pjoes.com]

- 3. journals.uchicago.edu [journals.uchicago.edu]

- 4. researchgate.net [researchgate.net]

- 5. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

(8-Chloro-1-naphthylthio)acetic Acid (CAS 129-94-2): A Technical Profile

For Researchers, Scientists, and Drug Development Professionals

Initial Summary: This document provides a technical overview of the chemical compound with CAS number 129-94-2, identified as (8-Chloro-1-naphthylthio)acetic acid. While this compound is available commercially as a laboratory reagent, publicly accessible data regarding its biological activity, mechanism of action, and specific applications in research and drug development is limited. This guide summarizes the available chemical and safety information and notes the current gaps in knowledge.

Chemical and Physical Properties

This compound is a solid, light yellow to brown powder or crystal. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H9ClO2S | |

| Molecular Weight | 252.71 g/mol | |

| Melting Point | 155.0 to 159.0 °C | |

| Boiling Point (Predicted) | 450.1 ± 25.0 °C | N/A |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ | N/A |

| Solubility | Soluble in Dimethylformamide | N/A |

| Purity | >95.0% (HPLC) |

Safety Information

This compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[1] Standard precautionary measures should be taken when handling this chemical.

GHS Hazard and Precautionary Statements:

| Code | Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

Source:[1]

Synthesis and Analysis

Synthesis: Detailed, peer-reviewed synthesis protocols for this compound are not readily available in the public domain based on the conducted searches. Commercial availability suggests established synthesis routes exist within chemical manufacturing companies.

Analytical Methods: this compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Experimental Protocol: HPLC Analysis

-

Objective: To determine the purity of this compound.

-

Method: Reverse-phase HPLC.[2]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[2]

-

Column: A standard reverse-phase column (e.g., C18) is suitable.[2]

-

Detection: UV detection at an appropriate wavelength based on the chromophore of the molecule.

Biological Activity and Mechanism of Action

Currently, there is no publicly available scientific literature detailing the biological activity or mechanism of action of this compound. While it is sold as a "Signaling Pathway Reagent" by some suppliers, the specific pathways it may modulate are not specified. Searches for research articles and patents that describe its use in biological systems or drug development have not yielded any specific applications.

Experimental Workflows and Signaling Pathways

Due to the lack of information on the biological or specific chemical applications of this compound, no experimental workflows or signaling pathway diagrams can be generated at this time. The compound's role in any logical or experimental process remains undefined in the available literature.

Gaps in Knowledge and Future Research Directions

The current understanding of CAS number 129-94-2 is limited to its basic chemical identity and safety precautions. For this compound to be of greater utility to the research and drug development community, further investigation is needed in the following areas:

-

Synthesis Publication: A detailed, reproducible synthesis protocol would enable wider academic and industrial research.

-

Biological Screening: High-throughput screening against various biological targets could uncover potential pharmacological activities.

-

Mechanism of Action Studies: Should any biological activity be identified, subsequent studies to elucidate its mechanism of action and effects on cellular signaling pathways would be crucial.

-

Toxicology Studies: Comprehensive in vitro and in vivo toxicological assessments are necessary to understand its safety profile more thoroughly.

Without such data, this compound remains a chemical entity with unknown potential in the fields of life sciences and drug discovery.

References

Preliminary Studies on the Physiological Effects of (8-Chloro-1-naphthylthio)acetic acid: A Review of Available Literature

A comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the understanding of the physiological effects of (8-Chloro-1-naphthylthio)acetic acid. At present, there are no published preliminary studies detailing its specific biological activities, mechanisms of action, or toxicological profiles. Therefore, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams is not feasible.

While no direct studies on "this compound" were found, it is worth noting that related chemical structures are subjects of biological research. For instance, studies on compounds containing chloro, naphthyl, or thioacetic acid moieties individually are available. However, the unique combination and arrangement of these functional groups in "this compound" mean that its physiological effects cannot be reliably inferred from these related but distinct molecules.

Given the absence of foundational research, this document cannot provide the requested data presentation, experimental protocols, or visualizations. The development of such a technical guide would be contingent on future primary research that investigates the bioactivity of "this compound."

Future Research Directions:

The lack of information on "this compound" highlights a potential area for novel scientific inquiry. Future research efforts could be directed towards:

-

In vitro screening: Initial studies could involve screening the compound against various cell lines to identify any potential cytotoxic, anti-proliferative, or other biological activities.

-

Mechanism of action studies: Should any bioactivity be identified, subsequent research could focus on elucidating the underlying molecular mechanisms and signaling pathways.

-

Pharmacokinetic and toxicological profiling: In vivo studies in animal models would be necessary to understand the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of the compound.

Until such fundamental research is conducted and published, the physiological effects of "this compound" will remain unknown. Researchers interested in this compound are encouraged to undertake these foundational studies to fill this knowledge gap.

Understanding the molecular structure of 2-[(8-chloro-1-naphthalenyl)thio]-acetic acid

Preliminary Note: Publicly available information on 2-[(8-chloro-1-naphthalenyl)thio]-acetic acid is limited. This guide synthesizes the available data and provides a foundational understanding based on the molecular structure and properties of related compounds. The experimental protocols and signaling pathways described are hypothetical and intended for illustrative purposes, as specific experimental data for this compound are not available in the public domain.

Molecular Structure and Chemical Properties

2-[(8-chloro-1-naphthalenyl)thio]-acetic acid is a derivative of naphthalene, characterized by a chloro substituent at the 8-position and a thioacetic acid group at the 1-position of the naphthalene ring.

Chemical Structure:

Table 1: Physicochemical Properties of 2-[(8-chloro-1-naphthalenyl)thio]-acetic acid

| Property | Value | Reference |

| CAS Number | 129-94-2 | [1] |

| Molecular Formula | C12H9ClO2S | |

| Molecular Weight | 252.72 g/mol | |

| Melting Point | 159-160 °C | [2] |

| Boiling Point | 450.1 °C at 760 mmHg | [2] |

| Density | 1.43 g/cm³ | [2] |

| Flash Point | 226 °C | [2] |

| Vapor Pressure | 6.9E-09 mmHg at 25°C | [2] |

Hypothetical Synthesis Protocol

While a specific, validated synthesis protocol for 2-[(8-chloro-1-naphthalenyl)thio]-acetic acid is not publicly available, a plausible synthetic route can be proposed based on established chemical reactions. A common method for synthesizing similar thioacetic acid derivatives involves the reaction of a thiol with a haloacetic acid.

Proposed Synthetic Pathway:

The synthesis could likely be achieved in two main steps: first, the synthesis of the intermediate 8-chloro-1-naphthalenethiol, followed by its reaction with chloroacetic acid.

Caption: Proposed two-step synthesis of the target compound.

Detailed Hypothetical Experimental Protocol:

Step 1: Synthesis of 8-chloro-1-naphthalenethiol

A potential route to 8-chloro-1-naphthalenethiol involves the reduction of 8-chloro-1-naphthalenesulfonyl chloride.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-chloro-1-naphthalenesulfonyl chloride in a suitable solvent like ethanol.

-

Reduction: Add a reducing agent, such as tin (Sn) powder, followed by the slow addition of concentrated hydrochloric acid (HCl).

-

Reflux: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: After cooling, the reaction mixture would be filtered to remove any unreacted tin. The filtrate would then be neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The organic layers would be combined, dried over anhydrous sodium sulfate, and the solvent evaporated under reduced pressure. The crude product could be purified by column chromatography or recrystallization to yield 8-chloro-1-naphthalenethiol.

Step 2: Synthesis of 2-[(8-chloro-1-naphthalenyl)thio]-acetic acid

-

Reaction Setup: Dissolve the synthesized 8-chloro-1-naphthalenethiol in a suitable solvent, such as ethanol or a mixture of ethanol and water, in a round-bottom flask.

-

Deprotonation: Add an aqueous solution of a base, for example, sodium hydroxide (NaOH), to deprotonate the thiol and form the more nucleophilic thiolate.

-

Addition of Chloroacetic Acid: To the stirred solution, add an aqueous solution of chloroacetic acid, neutralized with the same base.

-

Reaction: Heat the mixture at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture and acidify it with a dilute mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Purification: The precipitate would be collected by filtration, washed with cold water, and dried. Further purification could be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

As no experimental spectra are publicly available, the following are predictions based on the chemical structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - A singlet for the -CH₂- group protons.- Multiple signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the naphthalene ring.- A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O. |

| ¹³C NMR | - A signal for the methylene carbon (-CH₂-).- A signal for the carboxylic acid carbon (-COOH) at a downfield chemical shift.- Multiple signals in the aromatic region for the ten carbons of the naphthalene ring, with distinct shifts due to the chloro and thioether substituents. |

| FTIR | - A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).- A sharp C=O stretching band for the carboxylic acid (around 1700 cm⁻¹).- C-S stretching vibrations.- C-Cl stretching vibrations.- Aromatic C-H and C=C stretching and bending vibrations. |

| Mass Spec | - A molecular ion peak [M]⁺ corresponding to the molecular weight (252.72 g/mol ).- Isotopic peaks for chlorine ([M+2]⁺) with an intensity ratio of approximately 3:1.- Fragmentation patterns corresponding to the loss of the carboxylic acid group, the thioacetic acid moiety, and the chlorine atom. |

Potential Biological Activity and Signaling Pathways (Hypothetical)

The biological activity of 2-[(8-chloro-1-naphthalenyl)thio]-acetic acid has not been reported. However, based on its structural similarity to other naphthalene derivatives, some potential areas of biological activity can be hypothesized. Naphthalene-based acetic acids are known to exhibit a range of biological effects, including acting as plant growth regulators and possessing anti-inflammatory or anticancer properties.[3][4]

Hypothetical Workflow for Investigating Biological Activity:

Caption: A logical workflow for drug discovery research.

Given the lack of specific data, it is not possible to create a diagram for a known signaling pathway involving this compound. Researchers would need to conduct initial screenings to identify any biological activity, which would then inform further investigation into its mechanism of action and the signaling pathways it may modulate.

Conclusion

2-[(8-chloro-1-naphthalenyl)thio]-acetic acid is a compound for which basic chemical properties are known, but detailed experimental and biological data are lacking in the public domain. The information provided in this guide regarding synthesis, spectroscopic analysis, and biological activity is based on established chemical principles and the properties of related compounds. Further experimental investigation is required to fully characterize this molecule and to determine its potential applications in research and drug development.

References

Methodological & Application

Protocol for Preparing (8-Chloro-1-naphthylthio)acetic Acid Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-Chloro-1-naphthylthio)acetic acid is a chemical compound with potential applications in various research fields. Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of stock solutions of this compound, emphasizing safety, accuracy, and stability. Due to the limited availability of specific solubility data, this protocol recommends a common approach for preparing stock solutions of carboxylic acids with poor water solubility. It is advised that researchers perform small-scale solubility tests to determine the optimal concentration for their specific requirements.

Quantitative Data Summary

| Parameter | Value | Notes |

| Molecular Formula | C₁₂H₉ClO₂S | |

| Molecular Weight | 252.72 g/mol | |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended. |

| Proposed Stock Concentration | 10 mM - 100 mM | The optimal concentration may vary. A trial at 10 mM is recommended to start. |

| Storage Conditions | -20°C, protected from light | Aliquoting is recommended to avoid repeated freeze-thaw cycles. |

Experimental Protocol

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, ACS grade or higher

-

Microcentrifuge tubes or amber glass vials for storage

-

Sterile, nuclease-free water (for subsequent dilutions)

Equipment:

-

Analytical balance

-

Fume hood

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Safety Precautions:

-

This compound is a chemical compound with potential hazards. Always handle it in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, to avoid skin and eye contact.

-

Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information before handling.

-

DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula:

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 252.72 g/mol * 1000 mg/g = 2.5272 mg

-

Weigh the compound: In a fume hood, carefully weigh out approximately 2.53 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.

-

Ensure complete dissolution: Vortex the tube for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming in a water bath (not exceeding 40°C) may aid dissolution.

-

Storage: Store the 10 mM stock solution in appropriately labeled, airtight, and light-protected (amber) vials at -20°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

-

Preparation of Working Solutions: To prepare a working solution, dilute the 10 mM stock solution in an appropriate buffer or cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution of the 10 mM stock. It is crucial to ensure that the final concentration of DMSO in the experimental system is not toxic to the cells or organisms being studied (typically <0.1-0.5%).

Diagrams

Caption: Workflow for preparing the stock solution.

Disclaimer

This protocol is intended as a guideline. Researchers should adapt it to their specific experimental needs and always adhere to institutional safety regulations. Due to the lack of specific solubility data for this compound, a pilot solubility test is recommended to determine the maximum achievable concentration in the chosen solvent. The stability of the compound in solution over time should also be empirically determined for long-term studies.

Application Notes and Protocols for (8-Chloro-1-naphthylthio)acetic Acid in Plant Tissue Culture

Disclaimer

The following application notes and protocols are based on available scientific literature. (8-Chloro-1-naphthylthio)acetic acid is a specific synthetic auxin derivative. While general principles of auxin use in plant tissue culture are well-established, specific quantitative data and optimized protocols for this particular compound are not widely published. The information provided herein is intended to serve as a foundational guide for researchers, scientists, and drug development professionals. It is strongly recommended that users conduct preliminary dose-response experiments to determine the optimal concentration and application for their specific plant species and experimental objectives.

Introduction

This compound is a synthetic auxin, a class of plant growth regulators that play a crucial role in various aspects of plant growth and development. In the realm of plant tissue culture, auxins are fundamental for inducing cell division, differentiation, and morphogenesis. They are instrumental in processes such as callus induction, somatic embryogenesis, and the formation of roots and shoots. The chloro-substitution on the naphthalene ring of this compound may influence its activity, stability, and uptake compared to more common auxins like 1-Naphthaleneacetic acid (NAA). These application notes provide a comprehensive overview of the potential uses and methodologies for incorporating this compound into plant tissue culture media.

Potential Applications in Plant Tissue Culture

Based on the known functions of auxins, this compound is anticipated to be effective in the following applications:

-

Callus Induction: Stimulating the proliferation of undifferentiated plant cells from explants to form a callus. This is often the initial step in micropropagation and genetic transformation.

-